molecular formula C11H12N4O2 B6583273 N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1477576-34-3

N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B6583273
CAS No.: 1477576-34-3
M. Wt: 232.24 g/mol
InChI Key: FVZPFFVDCDTYNV-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.

  • Step 1: Synthesis of Azide Intermediate

      Reagents: Sodium azide, 2-methoxy-5-methylphenyl bromide

      Conditions: Reflux in an appropriate solvent (e.g., DMF)

      Reaction: [ \text{2-methoxy-5-methylphenyl bromide} + \text{NaN}_3 \rightarrow \text{2-methoxy-5-methylphenyl azide} ]

  • Step 2: Cycloaddition Reaction

      Reagents: 2-methoxy-5-methylphenyl azide, alkyne (e.g., propargyl amine)

      Catalyst: Copper(I) iodide

      Conditions: Room temperature, in the presence of a base (e.g., triethylamine)

      Reaction: [ \text{2-methoxy-5-methylphenyl azide} + \text{propargyl amine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for bromination.

Major Products

    Oxidation: Formation of 2-hydroxy-5-methylphenyl triazole derivative.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of halogenated or other substituted triazole derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-methylphenyl)acetamide
  • N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide
  • 2-methoxy-5-methylphenyl isocyanate

Uniqueness

N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the methoxy and methyl groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-7-3-4-10(17-2)8(5-7)13-11(16)9-6-12-15-14-9/h3-6H,1-2H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZPFFVDCDTYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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